molecular formula C11H10N2O2 B8500201 2-(Methylamino)quinoline-7-carboxylic acid

2-(Methylamino)quinoline-7-carboxylic acid

Cat. No. B8500201
M. Wt: 202.21 g/mol
InChI Key: WYLBCXSEHOFOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08993586B2

Procedure details

The title compound was prepared by a method analogous to that described in Steps 3-4 of Intermediate 20, using 7-(ethoxycarbonyl)quinoline 1-oxide. 1H NMR (400 MHz, DMSO-d6, δ): 8.08 (s, 1H), 7.90 (d, 1H), 7.71-7.62 (m, 2H), 7.21 (s, 1H), 6.84 (d, 1H), 2.91 (d, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-(ethoxycarbonyl)quinoline 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8](C(O)=O)[CH:9]=2)[N:4]=1.C([O:18][C:19](C1C=C2C(C=CC=[N+]2[O-])=CC=1)=[O:20])C>>[CH3:1][NH:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][C:7]([C:19]([OH:20])=[O:18])=[CH:8][CH:9]=2)[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=NC2=CC=C(C=C2C=C1)C(=O)O
Step Two
Name
7-(ethoxycarbonyl)quinoline 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C2C=CC=[N+](C2=C1)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC2=CC(=CC=C2C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.